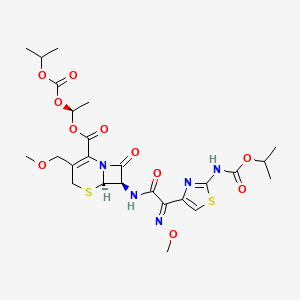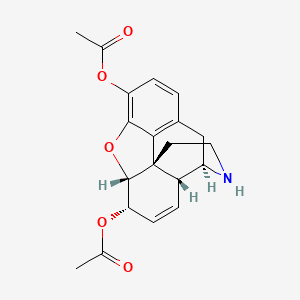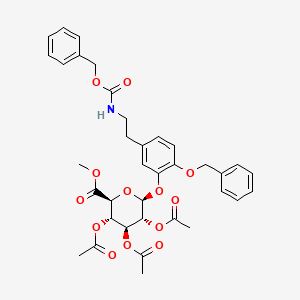
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dopamine core modified with benzyloxycarbonyl and benzyl groups, as well as acetylated glucuronic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester typically involves multiple steps. The process begins with the protection of dopamine’s hydroxyl groups using benzyloxycarbonyl and benzyl groups. This is followed by the acetylation of glucuronic acid and its subsequent attachment to the protected dopamine. The final step involves the esterification of the glucuronic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to dopamine, which plays a crucial role in neurotransmission.
Industry: Utilized in the development of novel materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity. The pathways involved may include neurotransmission, signal transduction, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl Dopamine
- 4-O-benzyl Dopamine
- Tri-O-acetyl Glucuronic Acid Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is unique due to its combination of protective groups and acetylated glucuronic acid. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C36H39NO13 |
|---|---|
Molekulargewicht |
693.7 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39NO13/c1-22(38)46-30-31(47-23(2)39)33(48-24(3)40)35(50-32(30)34(41)43-4)49-29-19-25(15-16-28(29)44-20-26-11-7-5-8-12-26)17-18-37-36(42)45-21-27-13-9-6-10-14-27/h5-16,19,30-33,35H,17-18,20-21H2,1-4H3,(H,37,42)/t30-,31-,32-,33+,35+/m0/s1 |
InChI-Schlüssel |
OYUKORHAFDUOHB-MNYCWKMRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


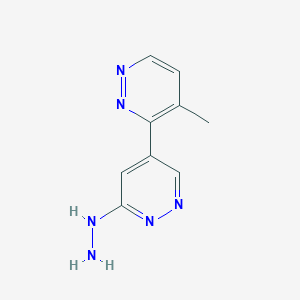
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
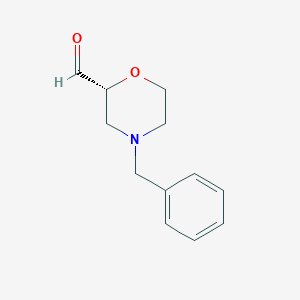
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
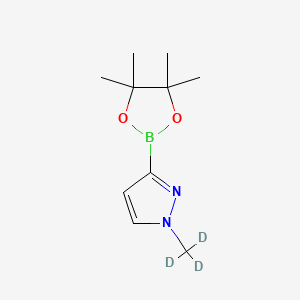
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
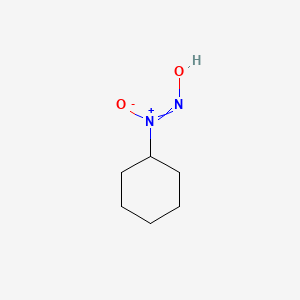
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)




